molecular formula C27H28N2O3 B037796 N-Methylnaltrindole CAS No. 111555-57-8

N-Methylnaltrindole

Cat. No. B037796
M. Wt: 428.5 g/mol
InChI Key: CRTCCMARDBQOKA-NVSKSXHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylnaltrindole (NMNI) is a selective antagonist of the delta-opioid receptor (DOR), which plays an important role in regulating pain, mood, and reward pathways in the brain. NMNI is a potent and highly selective DOR antagonist that has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes.

Scientific Research Applications

N-Methylnaltrindole has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and drug addiction. N-Methylnaltrindole has also been used to study the role of DOR in regulating immune function, cardiovascular function, and gastrointestinal function.

Mechanism Of Action

N-Methylnaltrindole acts as a selective antagonist of DOR by binding to the receptor and blocking its activation by endogenous opioid peptides such as enkephalins and endorphins. DOR is widely distributed in the brain and peripheral tissues, and its activation has been shown to produce analgesia, antidepressant effects, and anti-inflammatory effects.

Biochemical And Physiological Effects

N-Methylnaltrindole has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the analgesic and antidepressant effects of DOR agonists, suggesting that DOR plays a key role in these processes. N-Methylnaltrindole has also been shown to block the anti-inflammatory effects of DOR agonists, suggesting that DOR may play a role in regulating immune function.

Advantages And Limitations For Lab Experiments

N-Methylnaltrindole has several advantages as a tool for scientific research. It is a highly selective antagonist of DOR, meaning that it can be used to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-Methylnaltrindole has some limitations as a research tool. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-Methylnaltrindole. One area of interest is the role of DOR in regulating immune function, particularly in the context of autoimmune diseases and cancer. Another area of interest is the potential therapeutic applications of N-Methylnaltrindole in the treatment of chronic pain, depression, and drug addiction. Finally, further studies are needed to investigate the long-term effects of N-Methylnaltrindole on DOR signaling and to develop more potent and selective DOR antagonists for use in scientific research.

Synthesis Methods

N-Methylnaltrindole can be synthesized by reacting naltrindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields N-Methylnaltrindole as a white crystalline powder with a purity of over 99%. The synthesis of N-Methylnaltrindole is relatively simple and can be carried out on a large scale, making it a cost-effective option for scientific research.

properties

CAS RN

111555-57-8

Product Name

N-Methylnaltrindole

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1

InChI Key

CRTCCMARDBQOKA-NVSKSXHLSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

SMILES

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8

synonyms

N-methylnaltrindole

Origin of Product

United States

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